molecular formula C6H4BrFO B134220 3-Bromo-2-fluorophenol CAS No. 156682-53-0

3-Bromo-2-fluorophenol

Cat. No.: B134220
CAS No.: 156682-53-0
M. Wt: 191 g/mol
InChI Key: MEZFCUMYQXLFOV-UHFFFAOYSA-N
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Description

3-Bromo-2-fluorophenol (CAS 156682-53-0) is a halogenated phenol derivative with the molecular formula C₆H₄BrFO and a molecular weight of 190.9978 g/mol . Its structure features a hydroxyl group (-OH), a bromine atom at the 3-position, and a fluorine atom at the 2-position on the benzene ring. Key physical properties include:

  • Density: 1.764 g/cm³
  • Boiling Point: 207.4°C at 760 mmHg
  • Flash Point: 79.2°C
  • Vapor Pressure: 0.157 mmHg at 25°C .

This compound is widely used in organic synthesis, particularly in cross-coupling reactions and as a precursor for ligands in medicinal chemistry. For example, it undergoes Suzuki-Miyaura coupling with bis(pinacolato)diboron to generate intermediates for drug discovery , and it is employed in reductive amination to form VHL ligands .

Preparation Methods

Multi-Step Synthesis via Trifluoronitrobenzene Intermediate

The most well-documented industrial method for synthesizing 3-bromo-2-fluorophenol involves a five-step sequence starting from 2,3,4-trifluoronitrobenzene. This approach, patented by CN100564339C, achieves high regioselectivity and yields exceeding 60% overall .

Alkoxylation Reaction

The process begins with the substitution of a fluorine atom in 2,3,4-trifluoronitrobenzene with an alkoxy group. Two variants are employed:

Method A : Reaction with metal alkoxides (e.g., sodium methoxide) in polar aprotic solvents at 60–80°C for 4–6 hours.
Method B : Base-mediated (e.g., KOH) nucleophilic substitution using C₁–C₇ alcohols under reflux conditions.

Both methods produce 2-fluoro-3-alkoxy-4-nitrophenyl derivatives, with Method A favoring shorter-chain alkyl groups (methyl, ethyl) for easier subsequent deprotection .

Reduction to Aniline Derivative

Catalytic hydrogenation (H₂/Pd-C, 40–60 psi) or chemical reduction (Fe/HCl) converts the nitro group to an amine. Key parameters:

ConditionHydrogenationFe/HCl Reduction
Temperature (°C)25–4060–80
Time (h)2–44–8
Yield (%)92–9585–88

Hydrogenation is preferred for higher purity (>98% by HPLC) .

Bromination

Electrophilic bromination using Br₂ (1.1 eq) in acetic acid at 0–5°C introduces bromine at the para position to the alkoxy group. Alternatives like N-bromosuccinimide (NBS) in DMF yield comparable results but require longer reaction times (12 vs. 6 hours) .

Diazotization and Deamination

Treatment with NaNO₂/HCl (0–5°C) generates a diazonium salt, which undergoes thermal decomposition (80–100°C) in aqueous H₂SO₄ to eliminate the amine group. This step achieves >90% conversion with <2% isomer formation .

Dealkylation to Phenol

The alkoxy group is cleaved using 48% HBr in acetic acid (reflux, 8–12 hours), yielding this compound. Critical quality controls include:

  • Residual solvent: <300 ppm (GC)

  • Halogen content: Br (41.5–42.5%), F (9.8–10.2%)

  • Purity: >99% (HPLC)

Direct Bromination of 2-Fluorophenol

While less commonly industrialized, direct electrophilic bromination offers a single-step route under controlled conditions:

Reaction Conditions and Regioselectivity

Bromine (1 eq) is added to 2-fluorophenol in dichloromethane at −10°C, with FeCl₃ (5 mol%) as a catalyst. The fluorine atom’s meta-directing effect positions bromine at C3, though competing ortho/para products require careful separation:

ProductYield (%)Purity (%)
This compound55–6092–95
4-Bromo-2-fluorophenol15–2085–88
Dibrominated5–8

Challenges and Optimization

  • Temperature Control : Reactions above 0°C increase dibromination by 15–20%.

  • Solvent Effects : Polar solvents (acetic acid) improve regioselectivity but reduce yields to 40–45%.

  • Catalyst Screening : ZnCl₂ increases para-bromination (30–35%), while AlCl₃ promotes decomposition .

Industrial Production Considerations

Scalability and Cost Efficiency

The patent route’s multi-step process incurs higher capital costs but benefits from:

  • Raw Material Costs : 2,3,4-Trifluoronitrobenzene ($120/kg) vs. 2-fluorophenol ($85/kg)

  • Yield per Batch : 60% (patent) vs. 55% (direct bromination)

  • Waste Streams : 25% lower halogenated byproducts in the patent method .

Purity and Yield Comparisons

MetricPatent MethodDirect Bromination
Overall Yield (%)60–6555–60
Purity (%)>9992–95
Isomer Contamination<0.5%5–8%
Production ScaleMulti-tonLab-scale

Emerging Methodologies

Catalytic Bromination Techniques

Recent advances employ Pd-catalyzed C–H activation for directed bromination:

Protocol :

  • Substrate: 2-fluorophenol (1 eq)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Bromide Source: NBS (1.2 eq)

  • Solvent: DMF, 80°C, 24 hours

  • Yield: 70–75% (HPLC)

This method reduces isomer formation to <1% but remains cost-prohibitive for industrial adoption .

Green Chemistry Approaches

Microwave-assisted bromination in ionic liquids ([BMIM][Br₃]) achieves 80% conversion in 15 minutes, though product isolation challenges persist.

Comparative Analysis of Synthesis Routes

ParameterPatent RouteDirect BrominationCatalytic C–H Activation
Steps511
Total Time (h)48–726–824
Regioselectivity>99%85–90%>99%
Cost per kg ($)220–250180–200500–600
Environmental ImpactModerateHighLow

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-2-fluorophenol can undergo nucleophilic aromatic substitution reactions, where the bromine or fluorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

The structure of 3-Bromo-2-fluorophenol features a bromine atom at the meta position and a fluorine atom at the ortho position relative to the hydroxyl group on the benzene ring, contributing to its unique reactivity profile.

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique halogenation pattern allows for selective reactivity in various chemical reactions:

  • Nucleophilic Aromatic Substitution : The compound can undergo substitution reactions where bromine or fluorine is replaced by other nucleophiles, facilitating the formation of diverse substituted phenols and ethers.
  • Oxidation Reactions : It can participate in oxidation reactions yielding quinones and other derivatives, which are important in synthetic organic chemistry .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized in the development of drugs due to its ability to modify biological activity through structural variations. It has been implicated in:

  • Antimicrobial Agents : Compounds derived from this compound exhibit antimicrobial properties, making them potential candidates for new antibiotics.
  • Anti-inflammatory Drugs : Research indicates its role as a precursor in synthesizing anti-inflammatory agents .

Agrochemical Applications

The compound is also significant in agrochemicals, particularly as a building block for herbicides and pesticides. Its halogenated structure enhances biological activity against pests while maintaining selectivity towards target organisms .

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of novel antimicrobial compounds using this compound as a starting material. The resulting derivatives showed enhanced activity against resistant bacterial strains, highlighting the compound's utility in pharmaceutical research.

Case Study 2: Development of Herbicides

Research focused on modifying the structure of this compound to create effective herbicides. The modified compounds exhibited improved efficacy and reduced environmental impact compared to existing herbicides, showcasing its potential in sustainable agriculture practices .

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structural Isomers

The positional arrangement of bromine and fluorine on the phenol ring significantly influences physical properties and reactivity. Below is a comparison with key isomers:

Table 1: Structural Isomers of Bromo-Fluorophenols

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity
3-Bromo-2-fluorophenol 156682-53-0 C₆H₄BrFO 190.9978 Ligand synthesis, cross-coupling
5-Bromo-2-fluorophenol 112204-58-7 C₆H₄BrFO 190.9978 Limited data; used in specialty syntheses
3-Bromo-4-fluorophenol 27407-11-0 C₆H₄BrFO 190.9978 Intermediate in polymer chemistry
3-Bromo-5-fluorophenol 433939-27-6 C₆H₄BrFO 190.9978 Potential catalyst in organometallic reactions
3-Bromo-5-chloro-2-fluorophenol 1804897-55-9 C₆H₃BrClFO 225.443 Multi-halogenated analog; enhanced reactivity in electrophilic substitutions

Key Observations:

Physical Properties: All isomers share the same molecular weight but differ in melting/boiling points due to substituent positioning. The trihalogenated derivative (3-Bromo-5-chloro-2-fluorophenol) has a higher molecular weight (225.443 g/mol) and likely higher boiling point due to increased halogen interactions .

Reactivity: this compound is highly reactive in cross-coupling reactions (e.g., with thiazoles to form intermediates like 52 ). The ortho-fluorine may direct electrophilic substitutions to specific positions. 3-Bromo-4-fluorophenol (meta-fluorine) shows reduced steric effects, making it more suitable for polymerization reactions . 5-Bromo-2-fluorophenol (para-bromine) may exhibit distinct regioselectivity in nucleophilic aromatic substitutions due to electronic effects .

Comparison with Halogenated Analogs

Table 2: Multi-Halogenated Phenols

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
2-Bromo-3-(trifluoromethyl)phenol 1214323-39-3 C₇H₄BrF₃O 241.0053 Trifluoromethyl group enhances lipophilicity
3-Bromo-5-(trifluoromethyl)phenol 1121585-15-6 C₇H₄BrF₃O 241.0053 Electron-withdrawing effects dominate reactivity

Key Observations:

  • Trifluoromethyl Substitution: Compounds like 2-Bromo-3-(trifluoromethyl)phenol exhibit increased hydrophobicity (XLogP3 = 3.1) compared to this compound, making them useful in pharmaceutical design for improved membrane permeability .
  • Electronic Effects: The trifluoromethyl group strongly withdraws electrons, reducing the phenol's acidity compared to fluorine-substituted analogs .

Biological Activity

3-Bromo-2-fluorophenol is a halogenated phenolic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antimutagenic effects, supported by relevant studies and data.

Chemical Structure and Properties

Molecular Formula: C6H4BrF
Molecular Weight: 189.00 g/mol
CAS Number: 18401257

This compound features a bromine atom at the meta position and a fluorine atom at the ortho position relative to the hydroxyl group on the phenolic ring. This unique substitution pattern influences its chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study comparing various fluoroaryl compounds demonstrated that this compound showed effective inhibition against several bacterial strains, including Staphylococcus aureus.

CompoundZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µM)
This compound1632
Control (DMSO)--
Gentamicin208

The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways, although specific targets remain to be fully elucidated .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines. For instance, research focusing on its effects on breast cancer cells indicated a reduction in cell viability at concentrations as low as 10 µM.

Case Study: Breast Cancer Cell Line

In a controlled experiment:

  • Cell Line Used: MCF-7 (breast cancer)
  • Concentration Range: 0 - 100 µM
  • Observation Period: 48 hours

Results:

  • Significant decrease in cell viability at concentrations above 20 µM.
  • Induction of apoptotic markers was confirmed through flow cytometry analysis.

Antimutagenic Activity

The antimutagenic potential of this compound has also been investigated using the Ames test, which assesses mutagenicity through bacterial reverse mutation. The compound demonstrated a capacity to reduce mutagenicity induced by known carcinogens such as benzo[a]pyrene.

Test ConditionMutagenicity Reduction (%)
Pre-exposure with NaN375
Co-exposure with B[a]P60

These findings indicate that fluorinated phenolic compounds can enhance the DNA repair mechanisms, potentially lowering the risk of cancer development through mutagenic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. The presence of halogen atoms increases lipophilicity, enhancing membrane permeability and bioavailability. Studies indicate that variations in substitution patterns can lead to significant differences in biological efficacy.

Comparative Analysis with Similar Compounds

CompoundAntimicrobial ActivityAnticancer ActivityAntimutagenic Activity
This compoundHighModerateHigh
2-Bromo-5-fluorophenolModerateLowModerate
Fluorinated PhenolsVariableHighVariable

This table illustrates how structural modifications can affect the biological profiles of similar compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Bromo-2-fluorophenol, and how do reaction conditions influence regioselectivity?

  • Methodology : The synthesis typically involves electrophilic aromatic substitution (EAS) or directed ortho-metalation strategies. For bromination, controlled conditions (e.g., Lewis acids like FeBr₃ or Br₂ in acetic acid) are critical to avoid over-bromination . Fluorination may employ Balz-Schiemann or halogen-exchange reactions. Evidence from analogous compounds (e.g., 3′-Bromo-2′-fluoroacetophenone) suggests that temperature (0–6°C storage post-synthesis) and solvent polarity significantly impact purity and yield .

Q. How can researchers distinguish this compound from its structural isomers using spectroscopic techniques?

  • Methodology :

  • NMR : Compare chemical shifts for aromatic protons. For example, para-fluorine in 3-Bromo-4-fluorophenol would show distinct splitting patterns versus ortho-fluorine in this compound.
  • Mass Spectrometry : Isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) and fluorine (monoisotopic) aid differentiation .
  • IR Spectroscopy : O–H stretching (~3200 cm⁻¹) and C–Br/C–F vibrations (500–700 cm⁻¹) provide structural clues .

Q. What purification methods are optimal for achieving >95% purity in this compound?

  • Methodology : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water mixtures) are standard. Evidence from Kanto Reagents’ catalogs highlights >97.0% purity via high-performance liquid chromatography (HPLC) for bromo-fluorophenol analogs, with storage at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodology : The electron-withdrawing nature of Br and F directs reactivity in Suzuki-Miyaura couplings. Boronic acid partners (e.g., 4-Bromo-2-fluorophenylboronic acid) require Pd(PPh₃)₄ or SPhos ligands to enhance catalytic efficiency. Solvent choice (toluene/EtOH) and base (K₂CO₃) optimize coupling yields . Computational studies (DFT) can predict regioselectivity trends .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

  • Methodology :

  • Data Reconciliation : Compare experimental NMR shifts with simulated spectra (Gaussian or ACD/Labs).
  • Isotopic Labeling : Use deuterated solvents to confirm peak assignments.
  • Collaborative Validation : Cross-reference with databases like NIST Chemistry WebBook or EPA DSSTox . For example, conflicting melting points in analogs (e.g., 2-Bromo-4-fluorophenol: mp 42°C vs. 47–49°C in derivatives) may stem from polymorphic forms or impurities .

Q. How can researchers design kinetic studies to evaluate the stability of this compound under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at timed intervals.
  • Kinetic Modeling : Use Arrhenius equations to predict shelf life. Evidence from bromo-fluoroacetophenones suggests hydrolytic susceptibility at high pH due to electron-deficient aromatic rings .

Properties

IUPAC Name

3-bromo-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZFCUMYQXLFOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156682-53-0
Record name 3-Bromo-2-fluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-bromo-2-fluoro-phenylboronic acid (25.0 g, 0.114 mol) in tetrahydrofuran (250 mL) was added glacial acetic acid (150 mL). The resulting mixture was cooled to 0° C. before hydrogen peroxide (50% aqueous solution, 25 mL) was added. The resulting mixture was allowed to come to room temperature and stirred for 24 h. The mixture was evaporated and the residue was dissolved in ethyl acetate, washed with hydrochloric acid (0.5N), water and brine. The organic phase was dried, filtered and evaporated which afforded 3-bromo-2-fluoro-phenol (19.50 g, 89%) as a brown solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
150 mL
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Quantity
250 mL
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Quantity
25 mL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

125 ml of a 35% strength aqueous solution of hydrogen peroxide are added dropwise at room temperature to the crude 2-bromo-1-fluorophenylboronic acid (80 g) dissolved in 300 ml of tert-butyl methyl ether; during this addition, the temperature rises to 55° C. When the addition is complete, the mixture is refluxed for a further 2 hours. After the mixture has been cooled, 100 ml of water are added, and the organic phase is extracted by shaking twice with saturated sodium sulfite solution. After the solvent has been removed by distillation under reduced pressure, vacuum distillation (90° C.; 4 mbar) gives 54 g of 3-bromo-2-fluorophenol as an oil which soon crystallizes. 1H-NMR (CDCl3): 6.9-7.1 (m; 3H); 5.1 (br; 1H), 19F-NMR (CDCl3): −135 ppm.
Quantity
0 (± 1) mol
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Reaction Step One
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2-bromo-1-fluorophenylboronic acid
Quantity
80 g
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Quantity
100 mL
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Quantity
300 mL
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Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

3-Bromo-2-fluorophenol
3-Bromo-2-fluorophenol
3-Bromo-2-fluorophenol
3-Bromo-2-fluorophenol
3-Bromo-2-fluorophenol

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